![molecular formula C14H18N4O2 B2626193 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea CAS No. 2034232-26-1](/img/structure/B2626193.png)
1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea
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Overview
Description
The compound “1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the ethoxyethyl group, and the phenylurea group. The pyrazole ring, in particular, is known to participate in various chemical reactions .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity, making them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
C–H Functionalization
The compound has been used in Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Anti-tubercular Potential
Compounds similar to the one have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain . Some of these compounds showed potent anti-tubercular activity compared to others .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a pyrazole ring have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
1-phenyl-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-14(17-13-5-2-1-3-6-13)15-8-11-20-12-10-18-9-4-7-16-18/h1-7,9H,8,10-12H2,(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQYDAKQNMZJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea |
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